tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate

Übersicht

Beschreibung

“tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H23ClN2O3 . It is an oil-like substance at room temperature . The compound is used for research purposes .

Molecular Structure Analysis

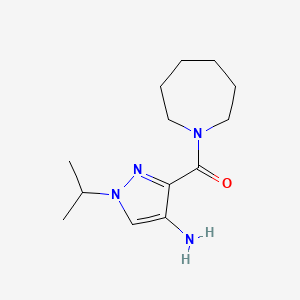

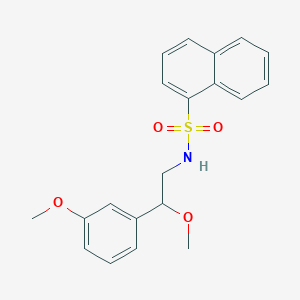

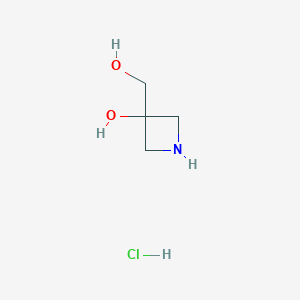

The molecular structure of “tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a chloroacetamido group and a tert-butyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.79 . It is an oil-like substance at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiopure Derivatives

Research has demonstrated the preparation of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting the compound's role in stereochemical synthesis processes (Marin et al., 2004).

Molecular Structure and X-Ray Studies

X-ray studies have revealed the molecular structure of derivatives, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, indicating the compound's significance in structural chemistry (Didierjean et al., 2004).

Drug Development Intermediates

The compound has been utilized in the synthesis of a p38 MAP kinase inhibitor, which is potentially useful for the treatment of rheumatoid arthritis and psoriasis. This synthesis supports drug development programs by providing a novel and efficient synthesis route (Chung et al., 2006).

Synthesis of Pharmaceutical Intermediates

Another application includes its role as a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer. This showcases the compound's utility in creating complex pharmaceuticals (Wang et al., 2015).

Chemical Synthesis and Bioactive Compounds

Research has also focused on using tert-butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate for the synthesis of bioactive compounds, such as sedridines, ethylnorlobelols, and coniine, demonstrating its versatility as a chiral building block (Passarella et al., 2005).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

tert-butyl 2-[[(2-chloroacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-4-6-10(16)9-15-11(17)8-14/h10H,4-9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYTWVCBFXCNKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2944908.png)

![(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime](/img/structure/B2944910.png)

![2-ethoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2944916.png)

![3-(4-Methoxyphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2944922.png)

![Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B2944924.png)

![6-bromo-N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2944925.png)